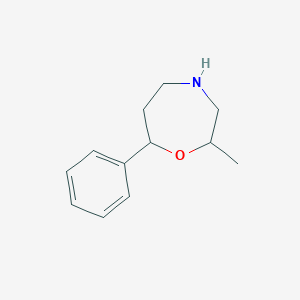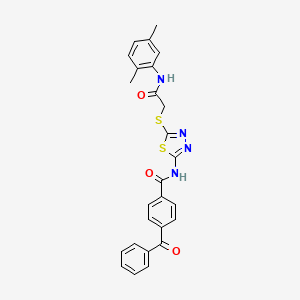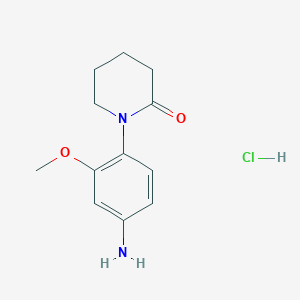![molecular formula C7H5ClIN3 B2646122 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-71-0](/img/structure/B2646122.png)
2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is an intermediate pyrrolo-pyrimidine compound . It has been used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C7H5ClIN3/c1-12-3-5 (9)4-2-10-7 (8)11-6 (4)12/h2-3H,1H3 . This indicates the presence of chlorine, iodine, and a methyl group in the pyrrolopyrimidine structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 293.49 .Applications De Recherche Scientifique
2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been used in a number of scientific research studies, including studies of its ability to inhibit the activity of enzymes involved in the biosynthesis of pyrimidine nucleotides. It has also been used as a substrate in the synthesis of various compounds, such as the synthesis of this compound-4-carboxamide. In addition, it has been used in studies of the binding of ligands to proteins, as well as in studies of the inhibition of the enzyme choline oxidase.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is not yet fully understood. However, it is believed to involve the inhibition of enzymes involved in the biosynthesis of pyrimidine nucleotides. In addition, it is believed to bind to proteins and inhibit the enzyme choline oxidase.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of pyrimidine nucleotides, as well as to bind to proteins and inhibit the enzyme choline oxidase. In addition, it has been shown to have an effect on the metabolism of cholesterol and other lipids, as well as to have an effect on the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable under a variety of conditions. However, the compound is also relatively toxic, and it can be difficult to control the concentration of the compound in solution. In addition, the compound can be difficult to purify, and its solubility in water is limited.
Orientations Futures
Given the potential of 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine for use in scientific research, there are a number of potential future directions for research. These include further research into the compound’s mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. In addition, further research could be conducted into the synthesis of the compound and its potential for use in the synthesis of other compounds. Finally, further research could be conducted into the potential for the compound to be used as a diagnostic tool or as a drug delivery system.
Méthodes De Synthèse
2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be synthesized using a three-step process. The first step involves the reaction of this compound with 3-chloro-5-iodo-1-methyl-1H-pyrrolo[2,3-d]pyrimidine in the presence of a base. The second step involves the reaction of the resulting product with an amine in the presence of a base. The third step involves the reaction of the resulting product with an acid in the presence of a base.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-5-iodo-7-methylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-3-5(9)4-2-10-7(8)11-6(4)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEQRDAJABDGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2646041.png)

![(2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2646045.png)

![2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646048.png)
![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine](/img/structure/B2646049.png)
![6-Chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2646051.png)

![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2646053.png)
![N-cyclopentyl-1-[2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/no-structure.png)
![3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2646058.png)
